- 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

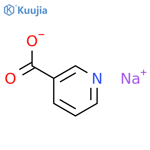

Cas no 94-44-0 (Benzyl nicotinate)

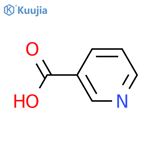

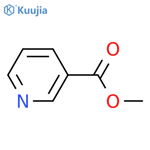

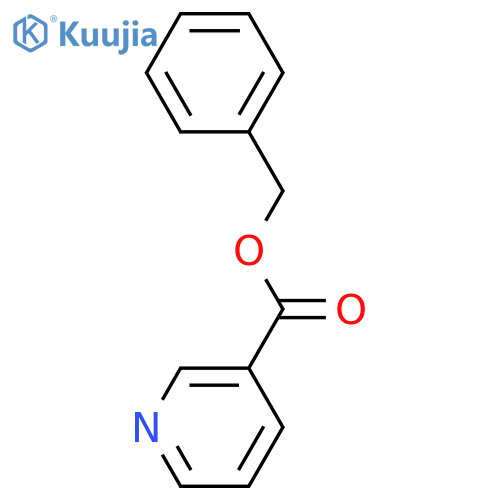

Benzyl nicotinate structure

Produktname:Benzyl nicotinate

Benzyl nicotinate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzyl nicotinate

- Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester

- Nicotinic acid benzyl ester

- benzyl pyridine-3-carboxylate

- : Benzyl nicotinate

- Rubriment

- Pykaryl

- Pycaril

- Niacin benzyl ester

- 3-Pyridinecarboxylic acid, phenylmethyl ester

- Benzylis nicotinas

- Nicotinsaeurebenzylester

- NICOTINIC ACID, BENZYL ESTER

- Pyridin-3-carbonsaeurebenzylester

- Phenylmethyl 3-pyridinecarboxylate

- Estru benzylowego kwasu nikotynowego

- Benzyl nicotinate [JAN]

- S497LCF9C9

- Estru benzylowego kwasu nikotynowego [Polish]

- KVYGGMB

- Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)

- Pyridine-3-carboxylic acid benzyl ester

-

- MDL: MFCD00023584

- Inchi: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2

- InChI-Schlüssel: KVYGGMBOZFWZBQ-UHFFFAOYSA-N

- Lächelt: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1

- BRN: 0159169

Berechnete Eigenschaften

- Genaue Masse: 213.07900

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 4

- Komplexität: 224

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 39.2

- XLogP3: 2.4

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1,1165 g/cm3

- Schmelzpunkt: 24 °C (lit.)

- Siedepunkt: 177 °C/8 mmHg(lit.)

- Flammpunkt: Fahrenheit: 235.4° f

Celsius: 113° c - Brechungsindex: n20/D 1.570

- PSA: 39.19000

- LogP: 2.43860

- Merck: 6526

- FEMA: 2420

- Löslichkeit: Nicht bestimmt

Benzyl nicotinate Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315;H319

- Warnhinweis: P305;P351;P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:2

- Code der Gefahrenkategorie: 36/38

- Sicherheitshinweise: S26

- FLUKA MARKE F CODES:8

- RTECS:QT0850000

-

Identifizierung gefährlicher Stoffe:

- TSCA:Yes

- Risikophrasen:R36/38

Benzyl nicotinate Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Benzyl nicotinate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB113946-50 g |

Benzyl nicotinate, 99%; . |

94-44-0 | 99% | 50g |

€55.00 | 2022-06-03 | |

| TRC | B285465-25g |

Benzyl Nicotinate |

94-44-0 | 25g |

$ 70.00 | 2022-06-07 | ||

| TRC | B285465-100g |

Benzyl Nicotinate |

94-44-0 | 100g |

$ 224.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1370-1ML |

94-44-0 | 1ML |

¥1199.91 | 2023-01-14 | |||

| TRC | B285465-250g |

Benzyl Nicotinate |

94-44-0 | 250g |

$ 488.00 | 2023-04-18 | ||

| Apollo Scientific | OR51903-250g |

Benzyl nicotinate |

94-44-0 | 95% | 250g |

£80.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-25g |

Benzyl nicotinate |

94-44-0 | 95% | 25g |

¥112.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7713-5 mg |

Benzyl nicotinate |

94-44-0 | 98.22% | 5mg |

¥228.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89830-100g |

Benzyl nicotinate |

94-44-0 | 95% | 100g |

¥410.0 | 2022-04-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N114378-250mg |

Benzyl nicotinate |

94-44-0 | 250mg |

¥195.90 | 2023-09-01 |

Benzyl nicotinate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 1 d, 83 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt

1.2 1 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

1.2 1 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

Referenz

- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Pyridine

Referenz

- The use of a nicotinoyl group as a protective group for hydroxyl and amino functions, Chemistry Letters, 1989, (1), 59-60

Synthetic Routes 4

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; rt

Referenz

- N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell, Organic Letters, 2015, 17(13), 3290-3293

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ; 1 h, rt

1.2 rt → 90 °C; 2 h, 90 °C

1.2 rt → 90 °C; 2 h, 90 °C

Referenz

- Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands, Japan, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

Referenz

- Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids, Journal of Organic Chemistry, 2008, 73(18), 7096-7101

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ; 32 h, rt

Referenz

- Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CN, Organic Chemistry Frontiers, 2019, 6(5), 688-693

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide , 1,3-Dibutylimidazolium bromide ; 12 min, 30 °C

Referenz

- A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditions, Synthetic Communications, 2010, 40(23), 3522-3527

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 4 h, rt

Referenz

- A Method for the Reductive Scission of Heterocyclic Thioethers, Organic Letters, 2011, 13(23), 6232-6235

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 15 min, rt

Referenz

- Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts, Journal of Organic Chemistry, 2003, 68(7), 2812-2819

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ; 3 h, reflux

Referenz

- A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm), Tetrahedron Letters, 2008, 49(7), 1115-1120

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ; overnight, 40 °C

Referenz

- Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates, Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: Trioctylphosphine , Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ; 1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt

1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

1.2 Solvents: Hexane ; rt → 90 °C; 6 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

Referenz

- Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates, Japan, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ; 2 min, rt → 160 °C; 1 h, 160 °C

Referenz

- Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating, Future Medicinal Chemistry, 2010, 2(2), 225-230

Synthetic Routes 17

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ; rt; 6 h, 80 °C

Referenz

- Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidant, Organic & Biomolecular Chemistry, 2015, 13(43), 10631-10640

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

Referenz

- High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperatures, European Journal of Organic Chemistry, 2001, (5), 919-925

Benzyl nicotinate Raw materials

- Nicotinic anhydride

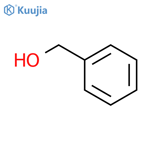

- Benzyl alcohol

- Phenyl nicotinate

- sodium pyridine-3-carboxylate

- pyridine-3-carbaldehyde

- Picolinic acid

- 3-Pyridinecarboxylic acid, 6-(ethylthio)-, phenylmethyl ester

- Niacin

- PYRIDINIUM, 1-METHYL-2-(PHENYLMETHOXY)-

- Dibenzyl Dicarbonate

- Methyl nicotinate

- pyridine-3-carbonitrile

Benzyl nicotinate Preparation Products

94-44-0 (Benzyl nicotinate) Verwandte Produkte

- 16837-38-0(Nicotinic anhydride)

- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)

- 553-60-6(propan-2-yl pyridine-3-carboxylate)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 84254-37-5(Pyridine-3,5-dicarboxylic Acid Monoethyl Ester)

- 20826-02-2(Ethyl 5-methylnicotinate)

- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)

- 50741-46-3(Ethyl quinoline-3-carboxylate)

- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)

- 93-60-7(Methyl nicotinate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:94-44-0)Benzyl nicotinate

Reinheit:99%

Menge:1kg

Preis ($):256.0